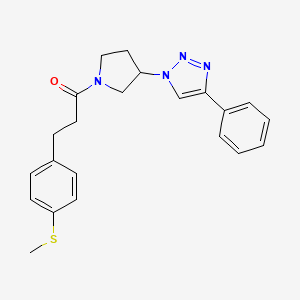

3-(4-(methylthio)phenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one

Description

The compound 3-(4-(methylthio)phenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one is a heterocyclic organic molecule featuring a pyrrolidine ring substituted with a 1,2,3-triazole moiety and a propan-1-one group linked to a methylthiophenyl substituent. The pyrrolidine-triazole core is structurally analogous to bioactive compounds explored in medicinal chemistry, particularly in kinase inhibition and antimicrobial applications.

Properties

IUPAC Name |

3-(4-methylsulfanylphenyl)-1-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4OS/c1-28-20-10-7-17(8-11-20)9-12-22(27)25-14-13-19(15-25)26-16-21(23-24-26)18-5-3-2-4-6-18/h2-8,10-11,16,19H,9,12-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFZUGGPQHGLXDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)CCC(=O)N2CCC(C2)N3C=C(N=N3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(4-(methylthio)phenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one represents a novel structure with potential biological activities. Its unique combination of functional groups suggests possible interactions with various biological targets, making it a candidate for further investigation in medicinal chemistry.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing on its potential as an anti-inflammatory and anticancer agent. The following sections summarize key findings from various research studies.

Anti-inflammatory Activity

Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, derivatives containing triazole rings have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

Table 1: Comparison of Anti-inflammatory Activities

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Compound A (related to triazole) | 10 | COX inhibition |

| Compound B (similar scaffold) | 15 | NF-kB pathway modulation |

| 3-(4-(methylthio)phenyl)-... | TBD | TBD |

Note: TBD indicates that specific IC50 values for the compound are yet to be determined.

Anticancer Activity

The compound's potential as an anticancer agent has also been evaluated. Preliminary studies suggest it may exhibit cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assessment

In a study assessing the cytotoxic effects on MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, compounds structurally related to 3-(4-(methylthio)phenyl)-... showed promising results.

Table 2: Cytotoxicity Results

| Cell Line | Compound | IC50 (μM) |

|---|---|---|

| MCF-7 | 3-(4-(methylthio)phenyl)-... | TBD |

| HepG2 | 3-(4-(methylthio)phenyl)-... | TBD |

Mechanistic Insights

Molecular docking studies have provided insights into the binding interactions between the compound and potential biological targets. The triazole moiety is known for its ability to form hydrogen bonds with amino acid residues in target proteins, potentially influencing their activity.

Key Findings:

- Toll-like Receptor (TLR) Inhibition : Similar compounds have been identified as inhibitors of TLR pathways, which play a critical role in immune response and inflammation. This suggests that 3-(4-(methylthio)phenyl)-... may also exhibit similar inhibitory effects.

Comparison with Similar Compounds

Table 1: Key Structural Features and Substituents

Key Observations:

Pyrrolidine vs. In contrast, rigid pyrazole derivatives (e.g., ) exhibit planar geometries suited for π-π stacking in DNA intercalation or enzyme inhibition .

Substituent Effects :

- The methylthio (-SMe) group in the target compound provides moderate electron-donating effects and higher lipophilicity (logP ~3.5 estimated) compared to methoxy (-OMe, logP ~2.8) or fluoro (-F, logP ~1.9) groups in analogs . This may enhance blood-brain barrier penetration.

- Fluorinated analogs () demonstrate improved metabolic stability due to C-F bond resistance to oxidative degradation, a feature absent in the target compound .

Synthetic Routes :

- The target compound likely employs click chemistry for triazole formation, similar to methods in and , where copper-catalyzed azide-alkyne cycloaddition (CuAAC) is standard . describes azo coupling for pyrrolidine-diazenyl derivatives, a less common approach for the target structure .

Crystallographic and Computational Analysis

Table 2: Structural Characterization Tools

- The target compound’s structure determination would likely utilize SHELXL for refinement, as seen in small-molecule crystallography studies (). WinGX and ORTEP are standard for visualizing anisotropic displacement ellipsoids and packing diagrams .

Q & A

Q. What are the optimal synthetic routes for preparing 3-(4-(methylthio)phenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one?

Methodological Answer : The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the pyrrolidine-triazole core via Cu-catalyzed azide-alkyne cycloaddition (CuAAC), using 3-azidopyrrolidine and phenylacetylene derivatives under reflux conditions in a solvent like THF or DMF .

- Step 2 : Introduction of the methylthiophenyl group via nucleophilic substitution or Suzuki-Miyaura coupling. For example, coupling 4-(methylthio)phenylboronic acid with the pyrrolidine intermediate using Pd catalysts .

- Step 3 : Final propanone linkage using a ketone-forming reaction, such as Friedel-Crafts acylation, under controlled temperatures (0–25°C) to avoid side reactions .

Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the presence of the methylthio group (δ ~2.5 ppm for S-CH), triazole protons (δ ~7.5–8.5 ppm), and pyrrolidine ring protons (δ ~3.0–4.0 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (calculated for CHNOS: 428.17 g/mol) with <2 ppm error .

- HPLC-PDA : Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase (gradient elution) .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR peak splitting anomalies) be resolved during structural validation?

Methodological Answer :

- Dynamic Effects Analysis : Investigate restricted rotation in the triazole-pyrrolidine moiety using variable-temperature NMR to distinguish between conformational isomers (e.g., splitting of pyrrolidine protons at low temperatures) .

- 2D NMR Techniques : Employ COSY, HSQC, and HMBC to assign overlapping signals. For example, HMBC correlations between the triazole C-H and pyrrolidine N-CH groups confirm connectivity .

- X-ray Crystallography : Resolve ambiguities by obtaining single crystals (via slow evaporation in ethanol/dichloromethane) to determine bond lengths and angles, particularly for the propanone linker .

Q. What strategies optimize the compound’s stability under varying pH conditions for biological assays?

Methodological Answer :

- pH-Dependent Degradation Studies : Incubate the compound in buffers (pH 2–10) at 37°C for 24–72 hours. Analyze degradation products via LC-MS to identify labile sites (e.g., hydrolysis of the triazole ring under acidic conditions) .

- Stabilization Techniques :

- Use lyophilization for long-term storage.

- Add antioxidants (e.g., 0.1% BHT) to prevent oxidation of the methylthio group .

- Employ cyclodextrin encapsulation to enhance aqueous solubility and reduce hydrolysis .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems?

Methodological Answer :

- Target Identification :

- Computational Docking : Use AutoDock Vina to predict binding to triazole-sensitive targets (e.g., kinases or cytochrome P450 enzymes) .

- Pull-Down Assays : Immobilize the compound on sepharose beads to capture interacting proteins from cell lysates, followed by SDS-PAGE and LC-MS/MS analysis .

- Functional Studies :

- Measure inhibition of enzymatic activity (e.g., CYP3A4) using fluorogenic substrates.

- Evaluate antiproliferative effects via MTT assays in cancer cell lines (IC determination) .

Data Contradiction and Analysis

Q. How should researchers address discrepancies in biological activity data across different assays?

Methodological Answer :

- Assay-Specific Factors :

- Compare cell permeability using parallel artificial membrane permeability assays (PAMPA) to explain variability in cell-based vs. enzyme assays .

- Quantify protein binding (e.g., via equilibrium dialysis) to assess free compound availability .

- Statistical Validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to determine if differences are significant (p < 0.05). Replicate experiments with independent batches to rule out synthesis variability .

Research Design Considerations

Q. What in silico tools are recommended for predicting ADMET properties of this compound?

Methodological Answer :

- Software : Use SwissADME for predicting solubility (LogP ~3.2), blood-brain barrier permeability, and CYP450 interactions .

- Toxicity Prediction : Employ ProTox-II to estimate hepatotoxicity risk (e.g., structural alerts for the methylthio group) .

- Validation : Correlate predictions with experimental data (e.g., microsomal stability assays) to refine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.